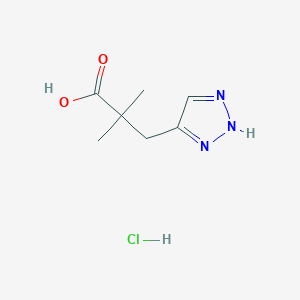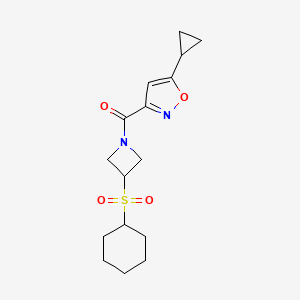![molecular formula C21H21N3O2 B2945108 N-(2,6-dimethylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide CAS No. 1291832-30-8](/img/structure/B2945108.png)
N-(2,6-dimethylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-dimethylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide, also known as DMPOPA, is a novel compound that has recently gained attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Biological Effects of Acetamide Derivatives
Studies on acetamide derivatives, including N-(2,6-dimethylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide, have shown a wide range of biological activities. These compounds play a significant role in pharmacology and toxicology, with applications ranging from therapeutic agents to environmental contaminants. For example, research on the biological effects of acetamide, formamide, and their derivatives highlights the commercial importance of these chemicals and the complex biological responses they elicit, which vary both qualitatively and quantitatively (Kennedy, 2001).
Environmental Impacts and Removal Strategies
The environmental persistence and toxicity of acetaminophen (a well-known acetamide derivative) and its removal from water sources have been extensively studied. These studies underscore the importance of advanced oxidation processes (AOPs) for degrading acetaminophen and related compounds in environmental settings. For instance, a comprehensive review on the adsorptive elimination of acetaminophen from water discusses the latest progress, underlying mechanisms, and potential for future research in removing these contaminants from aqueous solutions (Igwegbe et al., 2021).
Therapeutic Applications and Mechanisms of Action
The therapeutic uses and mechanisms of action of N-acetylcysteine (NAC), an acetamide derivative, provide valuable insights into the potential medical applications of related compounds. NAC's role as a precursor to glutathione in antioxidant therapy, its ability to disrupt disulfide cross-bridges in cystic fibrosis, and its emerging applications in psychiatric disorders illustrate the diverse therapeutic potentials of acetamide derivatives. These studies suggest avenues for exploring the therapeutic benefits and mechanisms of action of N-(2,6-dimethylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide and similar compounds (Rushworth & Megson, 2014).
Mecanismo De Acción
Target of Action
The primary target of F6609-1301, also known as BION-1301, is A PRoliferation Inducing Ligand (APRIL) . APRIL is a TNF-family cytokine involved in B-cell signaling via TACI and BCMA receptor activation . It plays a crucial role in driving IgA class-switching and survival of IgA-secreting plasma cells .
Mode of Action
F6609-1301 is a novel humanized monoclonal antibody that binds and blocks APRIL . By doing so, it prevents APRIL from binding to its receptors, thereby inhibiting its role in B-cell signaling . This potentially disease-modifying mechanism aims to deplete galactose-deficient IgA1 (Gd-IgA1), considered the initiating pathogenic event in certain diseases .
Biochemical Pathways
The blocking of APRIL by F6609-1301 affects the IgA class-switching pathway . This leads to a reduction in the secretion of Gd-IgA1 . The decrease in Gd-IgA1 levels can prevent the formation of nephritogenic immune complexes, which are known to cause glomerular injury .
Pharmacokinetics
F6609-1301 has shown a favorable safety profile and pharmacokinetic half-life of approximately 33 days . It demonstrated dose-dependent pharmacodynamic effects characterized by durable reductions in serum levels of free APRIL, IgA, Gd-IgA1, and IgM, with a lesser reduction in IgG .
Result of Action
The action of F6609-1301 results in a reduction of proteinuria in patients with certain diseases . This reduction was sustained and continued to decline through one year in patients across a range of disease severity . These data provide early proof-of-concept for the disease-modifying potential of F6609-1301 .
Action Environment
While specific environmental factors influencing the action, efficacy, and stability of F6609-1301 are not mentioned in the available resources, it’s important to note that factors such as patient’s health status, concomitant medications, and lifestyle can potentially influence the action of any drug
Propiedades
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-14-7-9-17(10-8-14)18-11-12-20(26)24(23-18)13-19(25)22-21-15(2)5-4-6-16(21)3/h4-12H,13H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQWIHDLVIASQMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=C(C=CC=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(1H-imidazol-1-yl)phenyl]-4-{[4-(1H-imidazol-1-yl)phenyl]sulfamoyl}-1H-pyrrole-2-carboxamide](/img/structure/B2945025.png)






![2-(6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]-pyrimidin-4-ylamino)-propionic acid](/img/structure/B2945038.png)
![8-(3,4-Dimethylbenzoyl)-6-[(3-methylphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2945039.png)


![2-(4-amino-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)sulfanyl-N-(3-hydroxypropyl)acetamide](/img/structure/B2945043.png)

